molecular formula C12H14O2 B7822587 Propyl cinnamate CAS No. 74513-58-9

Propyl cinnamate

Cat. No. B7822587
CAS RN: 74513-58-9
M. Wt: 190.24 g/mol
InChI Key: OLLPXZHNCXACMM-CMDGGOBGSA-N
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Description

Propyl cinnamate is a chemical compound with the molecular formula C12H14O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, propyl ester; Cinnamic acid, propyl ester; and Propylester kyseliny skoricove .


Synthesis Analysis

The synthesis of cinnamate derivatives, including propyl cinnamate, has been studied extensively. One common method involves the esterification of cinnamic acid with propyl alcohol in the presence of HCl as a catalyst .


Molecular Structure Analysis

The molecular structure of propyl cinnamate consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for propyl cinnamate is OLLPXZHNCXACMM-CMDGGOBGSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving propyl cinnamate are not detailed in the search results, cinnamic acid derivatives are known to be involved in various chemical reactions. For instance, they can undergo E-Z isomerization and [2+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

Propyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 286.2±9.0 °C at 760 mmHg, and a flash point of 156.1±9.9 °C . It also has a molar refractivity of 57.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 183.4±3.0 cm3 .

Scientific Research Applications

Antibacterial Activity

Propyl cinnamate has been studied for its antibacterial properties. Research conducted by Fan (2013) showed that propyl cinnamate has inhibitory effects on bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The study highlighted the minimum inhibitory concentrations for these bacteria, indicating the potential of propyl cinnamate as an antibacterial agent Fan (2013).

Synthesis Methods

Multiple studies have focused on the synthesis of propyl cinnamate. Huang Wei-qian (2008) investigated the synthesis using strong acidic macroporous resin as a catalyst. The study found optimal conditions for the synthesis, achieving a high yield of 94.30% Huang Wei-qian (2008). Luo Shi-mei (2006) synthesized n-propyl cinnamate under microwave radiation, which resulted in a yield of 91% Luo Shi-mei (2006).

Other Applications

  • Photoreactive Nanobuilding Blocks: Wenyan Yang et al. (2015) synthesized photoreactive mono-, octa-, and deca(propyl cinnamate)-functionalized cage silsesquioxanes. These compounds exhibit high photopolymerization conversion and thermal stability, indicating their potential as nanobuilding blocks for hybrid nanocomposites Wenyan Yang et al. (2015).
  • Antimicrobial and Antitubercular Activity: Cinnamic acids, including propyl cinnamate derivatives, have shown significant inhibition against bacterial and fungal species. Guzman (2014) notes their potent antitubercular activity, suggesting their potential as future drugs for treating tuberculosis Guzman (2014).

Safety And Hazards

Propyl cinnamate is considered a flammable liquid and vapour . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . In case of contact, immediate medical attention is recommended .

properties

IUPAC Name

propyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLPXZHNCXACMM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064802, DTXSID00225514
Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless viscous liquid, sweet, slightly floral odour
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.040
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Propyl cinnamate

CAS RN

7778-83-8, 74513-58-9
Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
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Record name Propyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cinnamate
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Record name PROPYL CINNAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
L Tang, Y Guo, Z Zeng, W Xue - Journal of Chemical & …, 2021 - ACS Publications
… The density and liquid heat capacity of propyl cinnamate were … Vapor pressure data of propyl cinnamate were determined … The vaporization enthalpy Δ vap H (T b ) of propyl cinnamate …
Number of citations: 2 pubs.acs.org
K Matsuno, K Han - Bulletin of the Chemical Society of Japan, 1934 - journal.csj.jp
… phenyl-propionate, iso-propyl cinnamate and methyl phenyl carbinol was used for each experiment. … of 836, 867 cm.-1 in ethyl cinnamate and 814, 867cm.-1 in iso-propyl cinnamate …
Number of citations: 1 www.journal.csj.jp
A Thakur, A Kumar, SS Kanwar - Current Biotechnology, 2012 - ingentaconnect.com
… propyl cinnamate (Fig. 1) using silica-immobilized lipase in a water-free medium under optimized physico-chemical conditions. n-Propyl cinnamate … , n-propyl cinnamate usage up to 5.0…
Number of citations: 10 www.ingentaconnect.com
Y Kim, J Roh, JH Kim, C Kang, IN Kang, BJ Jung… - Organic …, 2013 - Elsevier
… In this study, we introduced photocurable propyl-cinnamate groups at the eight cube corners (Scheme 1). Under UV-light irradiation the cinnamate group forms a 4-membered cyclic …
Number of citations: 20 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… Under the conditions of the study, isopropanol was considered to be not clastogenic in the in vivo micronucleus test, and this can be extended to isopropyl cinnamate. …
N Zhao, J Xu, Z Zeng, W Xue - Thermochimica Acta, 2023 - Elsevier
The density of (E)-isobutyl cinnamate at 297.95-535.20 K was measured using a capillary pycnometer and linearly related to temperature. The vapor pressure of (E)-isobutyl cinnamate …
Number of citations: 0 www.sciencedirect.com
N Kumar Saun, S Kumar Narwal… - Current …, 2017 - ingentaconnect.com
… of methyl cinnamate (68.43% ) and ethyl cinnmate (64.37%), was obtained at 1% of biocatalyst concentration while 1.5% was found optimum for the synthesis of propyl cinnamate and …
Number of citations: 1 www.ingentaconnect.com
W Yang, Y Gan, X Jiang, H Liu - European Journal of Inorganic …, 2015 - Wiley Online Library
… From potassium cinnamate, photoreactive mono-, octa-, and deca(propyl cinnamate)-… Among them, octa(propyl cinnamate)silsesquioxane exhibits excellent properties such as …
하종운, 황도훈 - 한국고분자학회학술대회연구논문초록집, 2014 - dbpia.co.kr
… A polyhedral oligomeric silsesquioxane (POSS)-based insulating material with photocurable propyl-cinnamate groups (POSS-CYNNAM) was designed and synthesized through simple …
Number of citations: 2 www.dbpia.co.kr
ME Pérez, M Haramboure, L Mirande, GP Romanelli… - 2013 - ri.conicet.gov.ar
… The aim of this work was to study the antifeedant effect of three alkyl cinnamates (methyl, ethyl and propyl cinnamate) on the consumption rate patterns of second instar larvae of T. …
Number of citations: 8 ri.conicet.gov.ar

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